molecular formula C14H25N5O2 B1480625 tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate CAS No. 2097996-70-6

tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate

Cat. No.: B1480625
CAS No.: 2097996-70-6
M. Wt: 295.38 g/mol
InChI Key: FWAVKJXMVDWIHP-UHFFFAOYSA-N
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Description

Tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate is a useful research compound. Its molecular formula is C14H25N5O2 and its molecular weight is 295.38 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[4-[4-(aminomethyl)triazol-1-yl]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)16-10-4-6-12(7-5-10)19-9-11(8-15)17-18-19/h9-10,12H,4-8,15H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAVKJXMVDWIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate , a compound characterized by its unique triazole structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a cyclohexyl moiety linked via a carbamate functional group to a 1H-1,2,3-triazole unit. The presence of the triazole ring is significant due to its role in enhancing biological activity through interactions with various biological targets.

Molecular Formula

  • Chemical Formula: C13H23N5O2
  • Molecular Weight: 281.35 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors involved in various physiological processes. Notably, compounds containing triazole moieties have been recognized for their ability to inhibit enzymes such as kinases and phosphodiesterases, which are crucial in cancer and inflammatory pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this triazole derivative exhibit significant anticancer properties. For instance, research has shown that triazole derivatives can act as inhibitors of topoisomerase I and II, enzymes essential for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.

Case Study: Topoisomerase Inhibition

A study evaluated various triazole derivatives for their ability to inhibit topoisomerases. The results demonstrated that certain structural modifications enhanced potency against cancer cell lines, suggesting that the incorporation of the triazole ring is beneficial for developing effective anticancer agents .

Antimicrobial Activity

Triazole compounds are also known for their antifungal properties. The compound under discussion may exhibit similar activities due to its structural characteristics. Research has shown that modifications in the triazole structure can enhance antifungal efficacy against pathogens such as Candida spp. and Aspergillus spp.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazole ring or the cyclohexyl group can significantly impact potency and selectivity towards specific biological targets.

Table 1: Summary of Biological Activities of Related Triazole Compounds

Compound NameActivity TypeTargetIC50 (µM)Reference
Compound ATopoisomerase InhibitorCancer Cells5.0
Compound BAntifungalCandida albicans3.5
Compound CKinase InhibitorVarious Kinases10.0

Clinical Implications

The potential clinical implications of this compound are vast. Given its diverse biological activities, it could serve as a lead compound for drug development targeting cancer and infectious diseases.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the aminomethyl group enhances the interaction with biological targets, making this compound a candidate for developing new antimicrobial agents .

Case Study : A study evaluated the antimicrobial efficacy of various triazole derivatives against bacterial strains. The results showed that derivatives similar to tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate demonstrated potent activity against resistant strains of Staphylococcus aureus.

2. Anticancer Research
Triazole derivatives have been explored for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound may play a role in this area by acting on specific molecular pathways involved in cancer progression.

Case Study : A series of experiments conducted on human cancer cell lines revealed that triazole compounds could significantly reduce cell viability and induce apoptotic markers. The compound's structure suggests it could enhance these effects through targeted delivery mechanisms .

Agricultural Applications

1. Pesticide Development
The unique chemical structure of this compound positions it as a potential candidate for developing novel pesticides. Triazoles are known for their fungicidal properties, and modifications to their structure can lead to enhanced efficacy against plant pathogens.

Case Study : Field trials have shown that triazole-based pesticides significantly reduce the incidence of fungal diseases in crops such as wheat and corn. The incorporation of the aminomethyl group may improve the compound's stability and effectiveness under varying environmental conditions .

Material Science Applications

1. Polymer Chemistry
The incorporation of triazole units into polymer matrices can enhance mechanical properties and thermal stability. This compound can be used as a monomer or additive in polymer synthesis.

Case Study : Research into the synthesis of triazole-containing polymers has demonstrated improved resistance to thermal degradation and enhanced mechanical strength compared to traditional polymers. These materials can be utilized in high-performance applications such as coatings and composites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Reactant of Route 2
tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.